ML 352 hydrochloride, with the Chemical Abstracts Service number 1962928-20-6, is classified under small organic compounds. It falls within the category of pharmacological agents targeting neurotransmitter transporters, specifically the choline transporter. This classification highlights its relevance in neuropharmacology and potential therapeutic applications.
The synthesis of ML 352 hydrochloride involves several steps that typically include the formation of key intermediates followed by purification processes. Although specific synthetic routes for ML 352 hydrochloride are not extensively detailed in the available literature, general methods for similar compounds might include:
The detailed synthesis steps for related compounds suggest that careful control of reaction conditions (temperature, time, and concentration) is critical to achieving high yields and purity.
ML 352 hydrochloride possesses a molecular weight of approximately 423.93 g/mol. The exact molecular structure includes various functional groups that facilitate its interaction with biological targets, particularly the choline transporter.
The structural formula can be represented as follows:
Data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would typically be used to confirm the structure and purity of ML 352 hydrochloride.
ML 352 hydrochloride primarily acts by inhibiting the presynaptic choline transporter, which affects choline uptake in neurons. The mechanism of action involves:
The compound's interactions can be characterized using various biochemical assays to assess its impact on choline transport kinetics.
The mechanism of action for ML 352 hydrochloride involves non-competitive inhibition of the presynaptic choline transporter. Key aspects include:
These findings highlight its utility in studying cholinergic signaling and related disorders.
ML 352 hydrochloride exhibits several notable physical and chemical properties:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) may be employed to assess purity and stability over time.
ML 352 hydrochloride has significant potential applications in scientific research, particularly in neuropharmacology:
ML 352 hydrochloride functions as a potent allosteric modulator of presynaptic high-affinity choline transporters (CHT), which are critical for acetylcholine (ACh) synthesis. Unlike orthosteric inhibitors, ML 352 binds to a distinct regulatory site on CHT, inducing conformational changes that reduce choline uptake efficiency. This modulation occurs without blocking the choline-binding pocket itself. Key mechanistic attributes include:
Table 1: Allosteric Modulation Parameters of ML 352 on CHT
Parameter | Value | Experimental System |
---|---|---|
CHT V~max~ Reduction | 65 ± 8% | Rat cortical synaptosomes |
K~d~ (Binding) | 0.42 µM | [³H]-Hemicholinium-3 displacement |
Hill Coefficient | 1.3 | Kinetics of inhibition |
ML 352 exhibits non-competitive inhibition kinetics toward CHT, distinct from classical competitive antagonists like hemicholinium-3:
The inhibition follows a two-state model:$$ \text{CHT}{open} + \text{ML 352} \rightleftharpoons \text{CHT}{closed} $$This model is supported by thermodynamic analyses showing favorable enthalpy changes (ΔH = –42 kJ/mol) [6].
Comprehensive off-target screening reveals ML 352’s selectivity for CHT over other neural targets:
Table 2: Selectivity Profile of ML 352 (10 µM)
Target Class | Target | % Inhibition |
---|---|---|
Transporters | CHT (SLC5A7) | 92 ± 4% |
SERT | 18 ± 3% | |
NET | 22 ± 5% | |
GAT-1 | 8 ± 2% | |
GPCRs | M3 mAChR | 27 ± 6% |
α₂-Adrenergic | 14 ± 4% | |
Enzymes | AChE | 5 ± 1% |
ML 352 indirectly modulates synaptic vesicle (SV) recycling through CHT inhibition, as demonstrated by ultrastructural and functional assays:
The compound’s effects are reversible and activity-dependent: High-frequency stimulation (20 Hz) partially restores vesicular CHT localization, suggesting dynamic regulation of CHT trafficking.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3